An In-depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine
An In-depth Technical Guide to 5-Bromo-4-(tributylstannyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-(tributylstannyl)pyrimidine, a key building block in modern organic synthesis, particularly relevant to the field of medicinal chemistry and drug discovery. This document will delve into its chemical properties, synthesis, safe handling, and applications, with a focus on providing practical insights and validated protocols.
Core Compound Identity and Properties
5-Bromo-4-(tributylstannyl)pyrimidine is a heterocyclic organotin reagent. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the tributylstannyl group facilitates versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[1][2] The bromine atom offers an additional site for chemical modification.
CAS Number: 1416437-21-2[3]
Physicochemical Data Table
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₉BrN₂Sn | [4][5] |
| Molecular Weight | 448.03 g/mol | [4][5] |
| Appearance | Solid (form) | [4] |
| InChI | 1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;31-3-4-2;/h1,3H;31,3-4H2,2H3; | [4] |
| SMILES | CCCC(CCCC)c1ncncc1Br | [4] |
Synthesis and Spectroscopic Characterization
General Synthetic Approach
A potential synthetic pathway could start from a commercially available pyrimidine derivative. The introduction of the bromine atom at the 5-position is a common transformation in pyrimidine chemistry.[6] Subsequently, the tributylstannyl group can be introduced at the 4-position, likely through a metal-halogen exchange reaction followed by quenching with tributyltin chloride.
Due to the absence of publicly available experimental spectroscopic data for 5-Bromo-4-(tributylstannyl)pyrimidine, the following data is predicted based on the analysis of structurally similar compounds. Researchers are strongly advised to acquire and interpret their own analytical data for structural confirmation.
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the tributyl groups and the pyrimidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbons of the pyrimidine ring and the four distinct carbons of the butyl groups. The carbon atom attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and tin (multiple isotopes). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Safe Handling and Storage of Organotin Compounds
Extreme caution must be exercised when handling organotin compounds as they are highly toxic. [7] Tri- and tetra-substituted organotins are considered the most toxic.[7] Exposure can occur through inhalation, ingestion, or skin contact.[7]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double gloving is highly recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.
-
Body Covering: A lab coat, preferably impervious to chemicals, is essential.
-
Respiratory Protection: All work must be conducted in a well-ventilated chemical fume hood. For large spills or situations where engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.
Handling and Storage Procedures
-
Only personnel trained in handling organotin compounds should be permitted to work with them.
-
Avoid all contact with skin, eyes, and clothing.
-
Prevent inhalation of dust, vapor, or mist.
-
When weighing solid organotins, do so carefully inside a fume hood to avoid generating dust.
-
For transferring liquid organotin reagents, use a syringe and needle under an inert atmosphere, as many are air-sensitive.
-
Store organotin compounds in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area, away from strong oxidizers.
Waste Disposal
All waste materials contaminated with organotin compounds are classified as hazardous waste. This includes gloves, absorbent pads, and glassware. This waste must be placed in a dedicated, clearly labeled, and sealed container for proper disposal according to institutional and regulatory guidelines.
Emergency Procedures
-
Spill: Evacuate and restrict access to the spill area. Wear full PPE, including respiratory protection if necessary. For solid spills, carefully sweep up the material, avoiding dust generation. Place all contaminated materials in a dedicated, sealed container for hazardous waste.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.
-
Ingestion: Seek immediate medical attention.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
5-Bromo-4-(tributylstannyl)pyrimidine is primarily utilized as a reactant in the Stille cross-coupling reaction. This powerful and versatile reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. The Stille reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The organic halide (R¹-X) adds to the palladium(0) catalyst to form a palladium(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.
Experimental Protocol: General Procedure for a Stille Coupling Reaction
This protocol provides a general guideline for a Stille coupling reaction using 5-Bromo-4-(tributylstannyl)pyrimidine. Optimization of reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) is often necessary for specific substrates.
Materials:
-
5-Bromo-4-(tributylstannyl)pyrimidine
-
Aryl or heteroaryl halide (e.g., iodobenzene, bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), 5-Bromo-4-(tributylstannyl)pyrimidine (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Caption: A general workflow for a Stille cross-coupling experiment.
Conclusion
5-Bromo-4-(tributylstannyl)pyrimidine is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the context of drug discovery. Its utility in Stille cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures based on the privileged pyrimidine scaffold. Due to the high toxicity of organotin compounds, strict adherence to safety protocols is paramount. This guide provides a foundational understanding of this important reagent, empowering researchers to utilize it effectively and safely in their synthetic endeavors.
References
-
NROChemistry. Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
- Harris, P. A., et al. (2005). J. Med. Chem., 48(5), 1610–1619.
- Ragan, J. A., et al. (2003). Org. Proc. Res. Dev., 7(5), 676–683.
-
The Stille Reaction - Chem 115 Myers. [Link]
- Google Patents.
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
3 - Supporting Information. [Link]
-
Hunan Hwat's Biological & Pharmaceutical Co.,Ltd. 5-Bromo-4-(tributylstannyl)pyrimidine. [Link]
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC - NIH. [Link]
-
Patel, K. S., et al. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Int J Pharm Bio Sci. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI. [Link]
-
PubChem. 5-Bromo-4-methylpyrimidine. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New 5-Bromoisatin based pyrimidine derivatives. [Link]
-
Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann - The Royal Society of Chemistry. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. 5-Bromo-4-(tributylstannyl)pyrimidine | 1416437-21-2 [chemicalbook.com]
- 2. 5-Bromo-4-(tributylstannyl)pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-4-(tributylstannyl)pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
